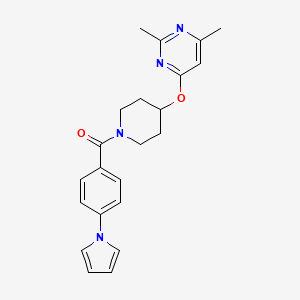
N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as dihydropyridines . Dihydropyridines are a group of pyridine-based molecules that have been extensively studied due to their wide range of chemical and biological properties .
Synthesis Analysis
The synthesis of dihydropyridines generally involves a cyclic condensation type reaction, known as the Hantzsch pyridine synthesis . A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl and 2,6-diaryl-5-aryl/hetaryl-substituted derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid via Mo(CO)6-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The 1,4-dihydropyridine (1,4-DHP) moiety itself is the main fulcrum of several approved drugs . The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized provide easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .Chemical Reactions Analysis
Dihydropyridines are known to undergo a variety of chemical reactions. They can be synthesized via cyclic condensation type reactions, such as the Hantzsch pyridine synthesis . The presence of two reactive acetyl groups makes it possible to carry out various chemical modifications .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its complex structure. Dihydropyridines are generally amphoteric in nature, showing both acidic and basic properties. They are usually white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Potential Applications
N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of interest in various scientific research areas due to its chemical structure, which allows for diverse synthetic modifications and potential biological activities. While the specific compound you asked about has not been directly mentioned in the literature provided, insights from related research highlight the significance of structurally similar compounds in drug development and chemical synthesis.
Synthetic Pathways and Derivative Formation : Studies demonstrate the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, showcasing the versatility of pyridine derivatives in forming complex structures with potential therapeutic applications (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).
Biological Activity Exploration : Another research focus is on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds have been investigated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the potential for creating new therapeutics based on similar chemical backbones (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Chemical Modifications and Activity Enhancement : The strategic modification of chemical structures to enhance biological activity is a common theme in medicinal chemistry. For instance, the creation of enaminones and related compounds showcases how tweaking chemical structures can potentially lead to the development of new anticonvulsant agents (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Receptor Interaction Studies : Exploring the receptor binding sites of hypoglycemic sulfonylureas and related compounds provides insights into how structural features of molecules like this compound can influence their interaction with biological targets, potentially leading to the development of new therapeutic agents (G. R. Brown, A. Foubister, 1984).
Mechanism of Action
The mode of action of dihydropyridines generally involves interactions with specific targets in the body, leading to changes in cellular function. The specific targets and mode of action can vary greatly depending on the specific structure and functional groups present in the dihydropyridine compound .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, can also vary greatly depending on the specific structure of the dihydropyridine. Factors such as the compound’s solubility, stability, and the presence of specific functional groups can all influence its pharmacokinetics .
The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is also highly dependent on the specific structure of the dihydropyridine. Factors such as pH, temperature, and the presence of other compounds can all influence the action of dihydropyridines .
Future Directions
The future directions for research on “N-benzyl-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide” and related compounds could include further exploration of their synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by dihydropyridines, there is significant potential for the development of new drugs based on these compounds .
properties
IUPAC Name |
N-benzyl-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15-11-18(2)13(9-14(15)19)16(20)17-10-12-7-5-4-6-8-12/h4-9,11H,3,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVHVTAUMRBCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990366.png)

![1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-diethylpiperidine-3-carboxamide](/img/structure/B2990368.png)


![3-Ethyl-6-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidine](/img/structure/B2990373.png)




![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-(methylsulfanyl)aniline](/img/structure/B2990380.png)
![4-(2-methoxybenzyl)-2-(3-methylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2990382.png)

